molecular formula C8H10N2O B165714 (E)-N-Ethoxy-1-pyridin-4-ylmethanimine CAS No. 126527-32-0

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine

Cat. No. B165714
M. Wt: 150.18 g/mol
InChI Key: XXYCNHJBPIDFMZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine, also known as EPN, is a chemical compound that has been widely studied for its potential applications in scientific research. EPN belongs to the class of compounds known as nicotinoids, which are structurally similar to nicotine and have been shown to have a variety of biological effects. In

Scientific Research Applications

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been in the field of neuroscience, where (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to have a variety of effects on the brain. For example, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to enhance memory and learning in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease.
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has also been studied for its potential applications in cancer research. It has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.

Mechanism Of Action

The mechanism of action of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors (nAChRs) in the brain. nAChRs are involved in a variety of physiological processes, including learning and memory, and are also implicated in a variety of diseases, including Alzheimer's disease and schizophrenia.
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to selectively modulate the activity of certain nAChRs, which may account for its effects on memory and learning. It has also been shown to have anti-tumor effects, which may be related to its ability to modulate nAChRs in cancer cells.

Biochemical And Physiological Effects

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has a variety of biochemical and physiological effects, many of which are related to its ability to modulate nAChRs. For example, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to increase the release of dopamine in the brain, which may account for its effects on memory and learning. It has also been shown to inhibit the growth of cancer cells, which may be related to its ability to modulate nAChRs in these cells.

Advantages And Limitations For Lab Experiments

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be effective in a variety of experimental settings. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of nAChRs in various physiological processes.
However, there are also some limitations to the use of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine in laboratory experiments. One of the main limitations is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. Additionally, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to have some toxic effects in animal models, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (E)-N-Ethoxy-1-pyridin-4-ylmethanimine. One area of interest is in the development of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine-based therapies for cognitive disorders such as Alzheimer's disease. Another area of interest is in the development of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine-based therapies for cancer.
In addition to these therapeutic applications, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine may also have potential as a tool for studying the role of nAChRs in various physiological processes. For example, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine could be used to study the role of nAChRs in addiction and withdrawal, or in the regulation of appetite and metabolism.
Conclusion
In conclusion, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of effects on the brain and in cancer cells. While there are some limitations to its use in laboratory experiments, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has several advantages and has potential as a therapeutic agent for a variety of diseases. Future research on (E)-N-Ethoxy-1-pyridin-4-ylmethanimine will likely focus on its therapeutic applications and its role in various physiological processes.

Synthesis Methods

The synthesis of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine involves the reaction of ethyl 4-pyridyl ketone with hydroxylamine hydrochloride in the presence of acetic acid. The resulting product is then reacted with ethyl iodide to yield (E)-N-Ethoxy-1-pyridin-4-ylmethanimine. This synthesis method has been widely used in the laboratory setting and has been shown to be effective in producing high yields of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine.

properties

CAS RN

126527-32-0

Product Name

(E)-N-Ethoxy-1-pyridin-4-ylmethanimine

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(E)-N-ethoxy-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C8H10N2O/c1-2-11-10-7-8-3-5-9-6-4-8/h3-7H,2H2,1H3/b10-7+

InChI Key

XXYCNHJBPIDFMZ-JXMROGBWSA-N

Isomeric SMILES

CCO/N=C/C1=CC=NC=C1

SMILES

CCON=CC1=CC=NC=C1

Canonical SMILES

CCON=CC1=CC=NC=C1

synonyms

4-Pyridinecarboxaldehyde,O-ethyloxime,[C(E)]-(9CI)

Origin of Product

United States

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